m-PEG9-Tos
Overview
Description
M-PEG9-Tos, also known as Tos-PEG8-m or m-PEG9-OTs, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
While specific synthesis methods for m-PEG9-Tos were not found in the search results, it’s worth noting that the synthesis of PEG linkers is a well-studied area. Monodisperse monotosylated PEGs have been prepared using a chromatography-free procedure, enabling the preparation of 8- to 16-mers in relatively large quantities, with good yields and purities .Molecular Structure Analysis
M-PEG9-Tos has a molecular formula of C24H42O11S . Its IUPAC name is 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate . The structure of m-PEG9-Tos is flexible, which disallows conformer generation .Physical And Chemical Properties Analysis
M-PEG9-Tos has a molecular weight of 538.7 g/mol . It has 0 hydrogen bond donors, 11 hydrogen bond acceptors, and 26 rotatable bonds . Its exact mass and monoisotopic mass are both 538.24478333 g/mol . The topological polar surface area is 126 Ų .Scientific Research Applications
1. Nanotechnology and Gene Delivery
m-PEG9-Tos, as a derivative of polyethylene glycol (PEG), finds its use in nanotechnology and gene delivery applications. The use of graphene oxide (GO)-PEG nanocarriers, for instance, has been demonstrated for the delivery of Cas9/single-guide RNA (sgRNA) complexes. This nanocarrier facilitates efficient gene editing in human cells with high stability, making it significant for biomedical research and targeted gene engineering applications (Yue, Zhou, Cheng, & Xing, 2018).
2. Biomedical and Biotechnological Enhancements
Chemical modification with PEG or its derivatives significantly improves the molecular properties of bioactive molecules for specific applications. The attachment of PEG to therapeutic proteins, for example, shows reduced immunoreactivity and prolonged clearance times, which are crucial in biomedical and biotechnological applications (Inada et al., 1995).
3. Drug and Gene Delivery Improvement
PEGylation, the process of coating nanoparticles with PEG, is widely studied for improving the efficiency of drug and gene delivery systems. This method enhances systemic circulation time and reduces immunogenicity, playing a critical role in various administration modes, including gastrointestinal and ocular (Suk et al., 2016).
4. Role in Protein and Peptide Modification
PEG is extensively used for the covalent modification of proteins and peptides. The process of PEGylation shields antigenic and immunogenic epitopes, alters biodistribution, and increases the size of polypeptides. This modification is important in drug delivery, tissue proliferation, and cell adhesion (Roberts, Bentley, & Harris, 2002).
5. Nanoparticle-Based Therapeutics
m-PEG9-Tos, through its PEG component, is integral in developing Molecularly Imprinted Polymers (MIPs) for controlling cardiac extracellular matrix after myocardial infarction. These MIPs are designed to restore the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors, which is a significant therapeutic target in heart disease treatment (Villano et al., 2022).
6. Alternatives to PEG and Immunogenicity
While PEG is widely used in drug delivery, its potential immunogenicity has led to research into alternatives. Developing polymers to replace PEG is a growing field, emphasizing the importance of creating more effective and safe bioconjugation and drug delivery systems (Thai Thanh Hoang Thi et al., 2020).
7. Biologically Active Polymer Development
PEG derivatives are also crucial in the development of biologically active polymers for biomedical research. The fine-tuning of properties of these polymers, such as blood circulation half-life and drug loading, is achieved through chemical modification. This modification is vital in areas like cell adhesion, drug delivery, and tissue proliferation (Bol'shakov & Akala, 2014).
Safety And Hazards
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O11S/c1-23-3-5-24(6-4-23)36(25,26)35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-28-8-7-27-2/h3-6H,7-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXJFLMMCORNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG9-Tos |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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